Cotinine-d4
Description
Properties
CAS No. |
350818-68-7 |
|---|---|
Molecular Formula |
C10H8N2OD4 |
Molecular Weight |
180.24 |
Appearance |
White-pale yellow solid |
melting_point |
40-42°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
15569-85-4 (unlabelled) |
Synonyms |
(±)-Cotinine-2,4,5,6-d4 |
tag |
Cotinine |
Origin of Product |
United States |
Preparation Methods
Proton-Deuterium Exchange Reactions
Deuterium labeling of cotinine’s pyridine ring is achieved via acid-catalyzed exchange using deuterated solvents or reagents. The process involves:
-
Reagents : D₂O, deuterated alcohols (e.g., CH₃OD), or strong acids (DCl, D₂SO₄).
-
Conditions : Reactions proceed at 20–25°C for 24–48 hours, with isotopic enrichment exceeding 95%. For example, treating cotinine with D₂O and catalytic DCl replaces hydrogens at the pyridine’s ortho and para positions.
-
Challenges : Competing side reactions (e.g., ring hydroxylation) are mitigated by optimizing pH (2.5–4.0) and limiting reaction duration.
Synthesis from Deuterated Precursors
An alternative route employs deuterated pyridine derivatives as starting materials:
-
Deuterated Pyridine Synthesis :
-
Key Reaction :
Optimization of Synthetic Protocols
Catalytic Systems
Purification Techniques
-
Solid-Phase Extraction (SPE) : C8 columns eluted with 5% acetonitrile/0.1M NaOH remove non-deuterated impurities.
-
Crystallization : Recrystallization from isopropanol/ether yields >99% chemical purity.
Analytical Validation of this compound
Isotopic Purity Assessment
| Parameter | Method | Specification |
|---|---|---|
| Deuterium enrichment | LC-HRMS (Q-TOF) | ≥98% at C2, C4, C5, C6 |
| Chemical purity | HPLC-UV (254 nm) | ≥99.5% |
| Residual solvents | GC-FID | <0.1% (v/v) |
Stability Studies
-
Thermal Stability : this compound remains stable at −20°C for 24 months.
-
Photodegradation : Exposure to UV light (254 nm) for 48 hours causes <2% decomposition.
Applications in Quantitative Analysis
LC-MS/MS Method Development
This compound is spiked into biological matrices (serum, urine) to correct for matrix effects. Example parameters:
| Column | Mobile Phase | Ion Transitions (m/z) |
|---|---|---|
| HILIC Silica (50 × 2.1 mm) | 80% ACN/20% 50mM NH₄HCO₂ (pH 4) | 177.1 → 80.1 (this compound) |
Calibration Curve Performance
Challenges and Mitigation Strategies
Isotopic Dilution
Chemical Reactions Analysis
Types of Reactions: Cotinine-d4 undergoes similar chemical reactions as non-deuterated cotinine. These reactions include:
Oxidation: this compound can be oxidized to form 3-hydroxythis compound.
Reduction: Reduction reactions can convert this compound back to nicotine-d4.
Substitution: Various substitution reactions can occur, where functional groups on the this compound molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed:
Oxidation: 3-hydroxythis compound
Reduction: Nicotine-d4
Substitution: Various substituted this compound derivatives depending on the reagents used.
Scientific Research Applications
Analytical Chemistry
Cotinine-d4 is primarily employed as an internal standard in mass spectrometry for quantifying nicotine and its metabolites in biological samples. Its unique isotopic signature allows for accurate differentiation from endogenous cotinine, enhancing the reliability of analytical results.
Key Applications:
- Quantification of Nicotine Metabolites: this compound aids in the precise measurement of cotinine levels in various biological matrices such as blood, urine, and saliva.
- Stability Testing: The stability of this compound under different conditions makes it ideal for long-term studies assessing nicotine exposure.
Pharmacokinetics
This compound plays a crucial role in pharmacokinetic studies that investigate the metabolism and elimination of nicotine. Understanding these processes is vital for evaluating the effects of nicotine on human health.
Findings:
- Metabolic Pathways: Studies indicate that approximately 70-80% of absorbed nicotine is converted to cotinine, with this compound used to trace this conversion accurately .
- Bioavailability Studies: The bioavailability of cotinine exceeds 95% following oral administration, making it a reliable marker for assessing nicotine intake .
Toxicology
In toxicological research, this compound is utilized to assess nicotine exposure and its potential health effects. This application is particularly relevant in studies examining the impact of tobacco use on various populations.
Case Studies:
- Exposure Assessment: Research has shown that cotinine levels can serve as biomarkers for tobacco smoke exposure, providing insights into the health risks associated with smoking .
- Pregnancy Studies: this compound has been used to evaluate fetal exposure to nicotine during pregnancy, highlighting its importance in maternal and child health research .
Biomedical Research
This compound contributes significantly to biomedical research focused on understanding the role of nicotine and its metabolites in various diseases.
Research Insights:
- Neuropharmacology: Cotinine acts as a weak agonist at nicotinic acetylcholine receptors (nAChRs), influencing cognitive functions such as memory and attention . This property is being explored for potential therapeutic applications in neurodegenerative diseases.
- Cardiovascular Studies: The compound's effects on cardiovascular health are under investigation, particularly regarding how nicotine influences heart disease risk factors .
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Bioavailability | >95% |
| Half-life | 12-16 hours |
| Volume of Distribution | 0.7–1.0 L/kg |
| Plasma Clearance | 0.4–1.0 ml/min/kg |
Table 2: Analytical Performance Metrics Using this compound
| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
|---|---|---|
| Cotinine | 1.18 ng/mL | 3.94 ng/mL |
| Nicotine | 0.36 ng/mL | 1.19 ng/mL |
Mechanism of Action
Cotinine-d4, like cotinine, exerts its effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs) in the nervous system. It crosses the blood-brain barrier and binds to these receptors, modulating their activity. This interaction influences neurotransmitter release and neuronal signaling, contributing to its psychoactive effects. Additionally, this compound has been shown to activate the Akt/GSK3/synaptophysin pathway, promoting synaptic density and cognitive function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Nicotine-d2
- Structural and Functional Differences: Nicotine-d2 (deuterated nicotine) is another isotopologue used to study nicotine disposition. Unlike cotinine-d4, which tracks cotinine formation, nicotine-d2 directly measures nicotine’s absorption, distribution, and clearance. This compound, however, specifically isolates the conversion of nicotine to cotinine, a step mediated by cytochrome P450 2A6 (CYP2A6) .
- Pharmacokinetic Interactions: Co-infusion studies reveal distinct metabolic pathways. This suggests competitive enzymatic interactions when both compounds are present .
| Parameter | Nicotine-d2 | This compound |
|---|---|---|
| Primary Use | Nicotine kinetics | Cotinine kinetics |
| CYP Enzyme | CYP2A6 (indirect) | CYP2A6 (direct) |
| Half-life (h) | 2.1 ± 0.5 | 16.8 ± 3.2 |
| Clearance (mL/min) | 1,320 ± 240 | 35 ± 8 |
Other Deuterated Internal Standards
Deuterated analogs like cocaine-d3 and benzoylecgonine-d3 (BE-d3) are used in environmental and forensic analyses. While this compound shares their role as a mass spectrometry internal standard, its specificity to nicotine metabolism distinguishes it. For instance, this compound enables precise measurement of the nicotine metabolite ratio (NMR = 3HC-d4/cotinine-d4), a biomarker for CYP2A6 activity, whereas cocaine-d3 tracks illicit drug use .
Chlorzoxazone
Chlorzoxazone, a CYP2E1 substrate, contrasts with this compound in enzyme specificity.
Key Research Findings
Metabolic Rate Variability
- Racial Differences : In adolescents, NMR values (derived from this compound) were highest in White individuals (0.42 ± 0.12), followed by Black (0.35 ± 0.10) and Asian (0.28 ± 0.09) groups (P < 0.05) .
- Gender Effects: Male adolescents smoked more cigarettes per day (CPD = 5.2 ± 2.1 vs.
Analytical Performance
- This compound’s deuterium labeling minimizes isotopic interference in LC-MS/MS, achieving a limit of detection (LOD) of 0.1 ng/mL in saliva .
- Its correlation between salivary and plasma NMR ratios (r = 0.89, P < 0.001) validates its reliability as a non-invasive biomarker .
Half-life Discrepancies
Cotinine derived from nicotine-d2 infusion has a longer half-life (19.2 ± 4.1 h) than directly administered this compound (16.8 ± 3.2 h), underscoring kinetic differences between endogenous and exogenous sources .
Challenges and Limitations
- Isotopic Effects: Deuterium substitution may slightly alter this compound’s extraction efficiency compared to non-deuterated cotinine, though this is mitigated by standardized protocols .
- Ethical Constraints : Adolescent studies require rigorous consent processes, limiting sample sizes and generalizability .
Biological Activity
Cotinine-d4, a deuterated form of cotinine, is a significant metabolite of nicotine, which has garnered attention in pharmacological and toxicological research. This article provides an overview of the biological activity of this compound, including its pharmacokinetics, metabolic pathways, and potential therapeutic implications.
Overview of this compound
Cotinine is primarily produced from nicotine through the action of cytochrome P450 enzymes, particularly CYP2A6. The deuterated form, this compound, is utilized in various studies to trace nicotine metabolism and assess the pharmacokinetic profiles of nicotine and cotinine in biological systems.
Pharmacokinetics
Pharmacokinetic studies involving this compound have revealed important insights into its absorption, distribution, metabolism, and excretion (ADME). A notable study involved the infusion of deuterium-labeled nicotine (d2) and cotinine (d4) in smokers and nonsmokers to evaluate their respective metabolic pathways.
Key Findings:
- Half-life : The half-life of this compound was comparable to that of cotinine derived from nicotine, suggesting a consistent metabolic profile across different dosages .
- Metabolic Inhibition : Cotinine has been shown to inhibit the metabolism of nicotine, leading to slower clearance rates in smokers compared to nonsmokers . This inhibition is attributed to shared metabolic pathways involving liver enzymes.
Metabolism and Enzyme Interaction
This compound's interaction with various enzymes has been a focal point in understanding its biological activity. Studies have indicated that genetic variations in metabolizing enzymes such as UGT2B10 can influence the pharmacokinetics of both nicotine and cotinine.
Table 1: Genetic Variants Affecting Cotinine Metabolism
| Genetic Variant | Effect on Metabolism | Study Reference |
|---|---|---|
| UGT2B10 rs116294140 | Lower glucuronide ratios for nicotine and cotinine | |
| UGT2B10 rs61750900 | No significant effect on nicotine pharmacokinetics |
Therapeutic Potential
Research has explored the potential therapeutic applications of cotinine and its derivatives. Cotinine has been noted for its neuroprotective effects and potential benefits in conditions like Alzheimer's disease (AD).
Case Studies:
- Neuroprotection : In vitro studies demonstrated that cotinine can protect PC12 cells from toxic insults with potency similar to nicotine. Chronic administration in transgenic AD mice showed prevention of memory loss and stimulation of neuroprotective pathways .
- Comparison with Nicotine : Cotinine exhibits a longer biological half-life (15–19 hours) than nicotine (2–3 hours), alongside lower toxicity and reduced addictive potential .
Q & A
Q. How to ensure transparency when reporting negative results in this compound recovery studies?
- Methodological Answer : Disclose all experimental conditions (e.g., pH, temperature) and raw data in supplementary files. Use the STARD (Standards for Reporting Diagnostic Accuracy) framework for methodological rigor. Discuss potential confounders (e.g., lipid content in plasma) in the limitations section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
